molecular formula C12H15N3 B1374479 4-(aminomethyl)-N,N-dimethylquinolin-2-amine CAS No. 1247541-98-5

4-(aminomethyl)-N,N-dimethylquinolin-2-amine

Cat. No. B1374479
M. Wt: 201.27 g/mol
InChI Key: DITYDNHMDFIHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N,N-dimethylquinolin-2-amine (4-AMQ) is a widely studied organic compound belonging to the quinolone family. It is a heterocyclic aromatic amine with a wide range of applications in scientific research. 4-AMQ is a colorless, water-soluble compound with a molecular weight of 239.28 g/mol and a melting point of 77-78°C. It is synthesized through a variety of methods, including the reaction of p-toluenesulfonyl chloride with 4-amino-N,N-dimethylquinolin-2-ol.

Scientific Research Applications

Summary of the Application

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which is structurally similar to 4-(aminomethyl)-N,N-dimethylquinolin-2-amine, was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Methods of Application

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .

Results or Outcomes

The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

2. Unnatural Amino Acid Derivative

Summary of the Application

4-(Aminomethyl)benzoic acid, which is structurally similar to 4-(aminomethyl)-N,N-dimethylquinolin-2-amine, acts as an unnatural amino acid derivative. It is also used as a type 2 antifibrinolytic agent .

Methods of Application

This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Results or Outcomes

The product, 4-guanidinomethylbenzoic acid, is used in further research and applications .

properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15(2)12-7-9(8-13)10-5-3-4-6-11(10)14-12/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITYDNHMDFIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-dimethylquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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